molecular formula C7H12O2 B3052518 (Z)-Pent-2-en-1-yl acetate CAS No. 42125-10-0

(Z)-Pent-2-en-1-yl acetate

Cat. No.: B3052518
CAS No.: 42125-10-0
M. Wt: 128.17 g/mol
InChI Key: WGGJTPQHVFOGPN-UHFFFAOYSA-N
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Description

(Z)-Pent-2-en-1-yl acetate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity aroma, making it a common ingredient in the flavor and fragrance industry. The compound is also known for its role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Pent-2-en-1-yl acetate can be synthesized through the esterification of (Z)-pent-2-en-1-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of a solid acid catalyst, such as ion-exchange resins, is common in industrial processes to enhance the efficiency and yield of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: (Z)-Pent-2-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (Z)-pent-2-en-1-ol and acetic acid.

    Reduction: Reduction of this compound can yield (Z)-pent-2-en-1-ol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: (Z)-Pent-2-en-1-ol and acetic acid.

    Reduction: (Z)-Pent-2-en-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(Z)-Pent-2-en-1-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in plant-insect interactions, particularly as a volatile organic compound that attracts pollinators or repels herbivores.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it is used as a solvent in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-Pent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with olfactory receptors in insects and mammals, leading to behavioral responses such as attraction or repulsion.

    Pathways Involved: In plants, this compound is part of the signaling pathways that mediate plant defense responses against herbivores. It can also modulate the activity of enzymes involved in the biosynthesis of other volatile organic compounds.

Comparison with Similar Compounds

    (Z)-3-Hexen-1-yl acetate: Another ester with a similar structure and aroma, commonly found in green leaf volatiles.

    Ethyl acetate: A simpler ester with a fruity aroma, widely used as a solvent.

    Methyl acetate: Similar to ethyl acetate but with a slightly different aroma profile.

Uniqueness: (Z)-Pent-2-en-1-yl acetate is unique due to its specific double bond configuration and the length of its carbon chain, which contribute to its distinct aroma and reactivity. Its role in plant-insect interactions and potential therapeutic properties also set it apart from other esters.

Properties

IUPAC Name

[(Z)-pent-2-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h4-5H,3,6H2,1-2H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGJTPQHVFOGPN-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014927
Record name (Z)-Pent-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42125-10-0
Record name 2-Penten-1-ol, 1-acetate, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42125-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Penten-1-ol, 1-acetate, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042125100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Penten-1-ol, 1-acetate, (2Z)-
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Record name (Z)-Pent-2-en-1-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-pent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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